3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonylethyl group, a dihydrophthalazine ring, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps, including the formation of the dihydrophthalazine ring and the introduction of the methanesulfonylethyl group. Common reagents used in these reactions include methanesulfonyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylethyl group may play a crucial role in binding to these targets, while the dihydrophthalazine ring can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: shares structural similarities with other phthalazine derivatives, such as:
Uniqueness
The presence of the methanesulfonylethyl group distinguishes this compound from other similar compounds. This unique functional group can impart specific chemical properties and biological activities, making it a valuable compound for various applications.
Biological Activity
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No. 1179594-71-8) is a compound characterized by a phthalazine core structure. This compound features both a methanesulfonyl group and a carboxylic acid functional group, which contribute to its unique biological properties and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and related research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methanesulfonyl group may enhance the compound's solubility and reactivity, which could facilitate its interaction with target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Studies
Research on the biological activity of this compound has been limited but suggests several potential applications:
Antimicrobial Activity
Preliminary studies indicate that derivatives of phthalazine compounds exhibit antimicrobial properties. While specific data on this compound is scarce, related compounds have shown effectiveness against various bacterial strains.
Anticancer Potential
Phthalazine derivatives are being explored for their anticancer properties. The structural similarities with known anticancer agents suggest that this compound may also possess cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
Properties
Molecular Formula |
C12H12N2O5S |
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Molecular Weight |
296.30 g/mol |
IUPAC Name |
3-(2-methylsulfonylethyl)-4-oxophthalazine-1-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5S/c1-20(18,19)7-6-14-11(15)9-5-3-2-4-8(9)10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChI Key |
FCYYTQDTNHPLFD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Origin of Product |
United States |
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